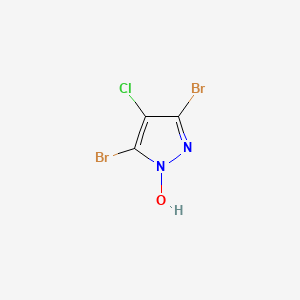

3,5-Dibromo-4-chloro-1H-pyrazol-1-ol

説明

3,5-Dibromo-4-chloro-1H-pyrazol-1-ol is a halogenated pyrazole derivative characterized by a hydroxyl group at the 1-position and bromine and chlorine substituents at the 3, 4, and 5 positions. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to form hydrogen bonds.

特性

CAS番号 |

87844-48-2 |

|---|---|

分子式 |

C3HBr2ClN2O |

分子量 |

276.31 g/mol |

IUPAC名 |

3,5-dibromo-4-chloro-1-hydroxypyrazole |

InChI |

InChI=1S/C3HBr2ClN2O/c4-2-1(6)3(5)8(9)7-2/h9H |

InChIキー |

RNDXVRWJPRBSTG-UHFFFAOYSA-N |

正規SMILES |

C1(=C(N(N=C1Br)O)Br)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol typically involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for the preparation of 3,5-disubstituted pyrazoles.

Industrial Production Methods

Industrial production methods for 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol may involve reflux in solvents such as ethanol, methanol, or acetic acid. Microwave irradiation and ionic liquids are also used to enhance the reaction efficiency and yield .

化学反応の分析

Types of Reactions

3,5-Dibromo-4-chloro-1H-pyrazol-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of less substituted pyrazoles.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . Reaction conditions often involve refluxing in ethanol or methanol, with monitoring by thin-layer chromatography (TLC) using solvent systems like chloroform:methanol .

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles and pyrazoloquinolines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

3,5-Dibromo-4-chloro-1H-pyrazol-1-ol has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of more complex heterocyclic systems.

Biology: Investigated for its potential neuroprotective effects and selective inhibition of cholinesterase.

Medicine: Explored for its anti-tubercular and anti-inflammatory properties.

Industry: Utilized in the development of new drugs and functional materials.

作用機序

The mechanism of action of 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol involves its ability to donate and accept hydrogen bonds, facilitating intermolecular interactions . This property allows the compound to participate in proton transfer processes and form various linear and cyclic complexes. The molecular targets and pathways involved include cholinesterase enzymes and other biological receptors .

類似化合物との比較

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct pyrazole derivatives, primarily carboxamide-linked analogs (e.g., compounds 3a–3p in ). While these compounds share a pyrazole core, their substitution patterns, functional groups, and synthetic pathways differ significantly from 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol. Below is a comparative analysis based on available

Table 1: Key Differences Between 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol and Related Compounds

Key Observations:

Synthetic Complexity : The synthesis of carboxamide derivatives involves multi-step coupling reactions (e.g., EDCI/HOBt activation), whereas the route for 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol remains undefined in the evidence.

Hydrogen Bonding Potential: The hydroxyl group in 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol may facilitate hydrogen bonding, a critical factor in crystal packing and supramolecular interactions (as discussed generally in ). In contrast, carboxamide derivatives rely on -NH and -CN groups for intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。